1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
The compound 1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a bicyclic sulfonamide derivative featuring a pyrrolidine-2,5-dione (succinimide) moiety. Its core structure includes an 8-azabicyclo[3.2.1]octane scaffold, a conformationally restricted bicyclic system that enhances binding specificity to biological targets. The sulfonyl group at the 8-position is substituted with a 5-fluoro-2-methoxyphenyl ring, which introduces steric and electronic modifications that may influence pharmacokinetic and pharmacodynamic properties. The pyrrolidine-2,5-dione moiety is a common pharmacophore in bioactive molecules, often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
1-[8-(5-fluoro-2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S/c1-26-15-5-2-11(19)8-16(15)27(24,25)21-12-3-4-13(21)10-14(9-12)20-17(22)6-7-18(20)23/h2,5,8,12-14H,3-4,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFDOYOCDCSLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for the 8-Azabicyclo[3.2.1]Octane Core
The 8-azabicyclo[3.2.1]octane scaffold serves as the structural backbone of the target compound. Industrial routes often derive this core from tropinone, a naturally occurring alkaloid, through selective reduction and functionalization. Alternatively, a de novo synthesis via Diels-Alder cyclization between a diene and an appropriately substituted dienophile has been reported for related bicyclic systems. Key steps include:
Cyclization via Diels-Alder Reaction
A cyclohexene derivative reacts with a nitrogen-containing dienophile under thermal conditions (120–150°C) to yield the bicyclic intermediate. Catalytic amounts of Lewis acids such as boron trifluoride etherate enhance regioselectivity.
Resolution of Stereoisomers
The (1R,5S) configuration is achieved through chiral resolution using L-tartaric acid, yielding enantiomerically pure material with >98% enantiomeric excess (ee).
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diels-Alder Cyclization | Cyclohexene, BF₃·Et₂O, 140°C, 24 h | 65 | |
| Chiral Resolution | L-Tartaric acid, ethanol, recrystallization | 78 |
Introduction of the 5-fluoro-2-methoxyphenylsulfonyl group at the 8-position is critical for imparting steric and electronic properties essential for biological activity. This step employs a sulfonylation reaction between the bicyclic amine and 5-fluoro-2-methoxyphenylsulfonyl chloride.
Reaction Conditions
- Solvent: Dichloromethane or tetrahydrofuran
- Base: Triethylamine or pyridine (2.5 equiv)
- Temperature: 0°C to room temperature (RT)
- Time: 12–16 h
The reaction proceeds via nucleophilic attack of the bicyclic amine’s nitrogen on the sulfonyl chloride, followed by elimination of HCl. The use of anhydrous conditions prevents hydrolysis of the sulfonyl chloride.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Pyridine | 85% yield (vs. 72% with Et₃N) |
| Temperature | 0°C → RT | Minimizes side reactions |
| Stoichiometry | 1.2 equiv sulfonyl chloride | Ensures complete conversion |
Stereochemical Considerations and Resolution Methods
Maintaining the (1R,5S) configuration during sulfonylation and succinoylation is achieved through:
- Chiral Auxiliaries: Temporarily attaching a chiral group to the bicyclic core to direct stereoselective reactions.
- Asymmetric Catalysis: Using palladium complexes with chiral ligands for coupling reactions.
Racemization risks during sulfonylation are mitigated by keeping temperatures below 25°C and avoiding strong acids.
Optimization of Reaction Conditions
Solvent Effects
- Polar Aprotic Solvents (DMF, DMSO): Increase reaction rates but may promote epimerization.
- Ether Solvents (THF, Et₂O): Provide moderate polarity with minimal side reactions.
Catalytic Additives
- 4-Dimethylaminopyridine (DMAP): Accelerates sulfonylation by activating the sulfonyl chloride.
- Molecular Sieves (3Å): Absorb moisture to prevent hydrolysis.
Industrial-Scale Production Approaches
Large-scale synthesis prioritizes cost efficiency and safety:
- Continuous Flow Reactors: Used for Diels-Alder and sulfonylation steps to enhance heat transfer and reduce reaction times.
- Crystallization-Based Purification: Exploits differences in solubility between intermediates and byproducts.
| Process Step | Industrial Method | Throughput (kg/batch) |
|---|---|---|
| Bicyclic Core Synthesis | Continuous flow reactor | 50 |
| Sulfonylation | Batch reactor with cooling jacket | 100 |
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced bicyclic structures.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules. Its structural features suggest potential as a ligand for certain receptors or enzymes.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the sulfonyl group and the bicyclic structure may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group may play a key role in these interactions, potentially forming hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis, and properties of the target compound with related analogs:
Structural and Conformational Analysis
- Target Compound vs. The bicyclo[3.2.1]octane core in both compounds adopts a chair conformation for the piperidine ring, but the target’s pyrrolidine-2,5-dione introduces rigidity, which may restrict rotational freedom compared to the ketone analog .
- Target Compound vs.
Pharmacological Implications
Biological Activity
The compound 1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione , also known by its CAS number 1797643-51-6 , is a complex bicyclic structure that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article explores the biological activity of this compound, summarizing relevant studies, case reports, and findings.
The molecular formula of the compound is with a molecular weight of 297.35 g/mol . The structure features a sulfonyl group attached to a bicyclic framework, which is critical for its biological interactions.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:
- In vitro studies have shown that certain derivatives can suppress the hemagglutinating activity of the influenza virus by at least 25% at specific concentrations (0.4 mg/chicken embryo) .
- The virucidal activity of these compounds was evaluated against various strains of influenza (H1N1 and H3N2), demonstrating a reduction in virus infectivity by over 90% .
Antibacterial Activity
The antibacterial properties of related compounds have also been explored:
- A series of derivatives based on similar bicyclic structures were synthesized and tested against Gram-positive and Gram-negative bacteria. These studies revealed potent antibacterial activity, suggesting that modifications to the bicyclic framework can enhance efficacy against multidrug-resistant pathogens .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group at position 4 | Increases antiviral activity |
| Fluoro group on phenyl ring | Enhances antibacterial properties |
These findings underscore the importance of specific functional groups in modulating the biological effects of the compound.
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Case Study 1 : A derivative was tested in animal models for its ability to combat viral infections, showing a significant reduction in viral load compared to controls.
- Case Study 2 : In vitro testing against resistant bacterial strains demonstrated that modifications to the sulfonamide moiety improved antibacterial efficacy.
Q & A
Basic: What are the critical synthetic challenges in preparing this compound, and how are they addressed methodologically?
The synthesis involves multi-step processes, including sulfonylation of the bicyclic amine core and functionalization of the pyrrolidine-2,5-dione moiety. Key challenges include:
- Stereochemical control : The (1R,5S) configuration of the azabicyclo[3.2.1]octane core requires chiral catalysts or resolution techniques, such as recrystallization with chiral auxiliaries, to ensure enantiopurity .
- Sulfonylation efficiency : The 5-fluoro-2-methoxyphenylsulfonyl group must be introduced under mild conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) to avoid side reactions .
- Purification : Chromatography or fractional crystallization is critical for isolating the final compound due to polar byproducts from the sulfonylation step .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assigns stereochemistry via coupling constants (e.g., axial vs. equatorial protons in the bicyclic system) and confirms sulfonyl group integration .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related azabicyclo compounds .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula, particularly to distinguish between isomers or degradation products .
Advanced: How can reaction conditions be optimized to improve yield during the sulfonylation step?
- Temperature and solvent : Elevated temperatures (80–100°C) in polar aprotic solvents like DMF enhance sulfonyl group transfer but require inert atmospheres to prevent oxidation of the bicyclic amine .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling but must be avoided if residual metals interfere with downstream assays.
- DoE (Design of Experiments) : Statistical optimization (e.g., varying base equivalents, reaction time) can identify non-linear interactions affecting yield, as shown in analogous flow-chemistry syntheses .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
- In vitro vs. in vivo discrepancies : Use orthogonal assays (e.g., SPR for binding affinity, cell-based viability assays) to confirm target engagement. For example, compounds with the 2,5-dioxopyrrolidine group may show false positives in fluorescence-based screens due to autofluorescence .
- Structural analogs : Compare activity across analogs (e.g., substituting the fluorophenyl group with chlorothiophene) to isolate pharmacophore contributions .
- Molecular dynamics simulations : Model ligand-receptor interactions to explain variations in nAChR modulation between enantiomers .
Advanced: What computational strategies are recommended for predicting the compound’s physicochemical properties?
- DFT (Density Functional Theory) : Calculates electron distribution in the sulfonyl group to predict reactivity with nucleophiles (e.g., cysteine residues in target proteins) .
- LogP prediction : Use fragment-based methods (e.g., Ghose-Crippen) to estimate lipophilicity, critical for blood-brain barrier penetration in neuropharmacology studies .
- Solubility modeling : COSMO-RS simulations can guide solvent selection for crystallization or formulation .
Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize derivatives with variations in the bicyclo[3.2.1]octane ring (e.g., replacing oxygen with sulfur) to assess conformational effects on binding .
- Functional group swaps : Replace the 2-methoxy group with electron-withdrawing substituents (e.g., nitro) to study electronic effects on sulfonamide stability .
- Bioisosteric replacements : Substitute pyrrolidine-2,5-dione with succinimide to evaluate metabolic liability without altering ring strain .
Advanced: What strategies mitigate degradation during long-term storage?
- Lyophilization : Freeze-drying under argon prevents hydrolysis of the sulfonamide group, which is sensitive to moisture .
- Stabilizers : Add antioxidants (e.g., BHT) to solutions to protect the fluorophenyl group from radical-mediated degradation .
- Stability-indicating assays : Use HPLC-DAD to monitor degradation products, ensuring ≥95% purity over six months at −20°C .
Advanced: How can researchers validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the bicyclic core to crosslink with binding proteins, followed by pull-down and LC-MS/MS identification .
- Cellular thermal shift assays (CETSA) : Measure target protein melting shifts in cell lysates after compound treatment to confirm binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
